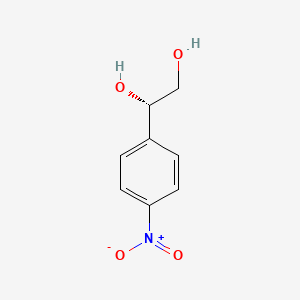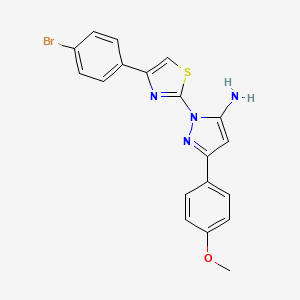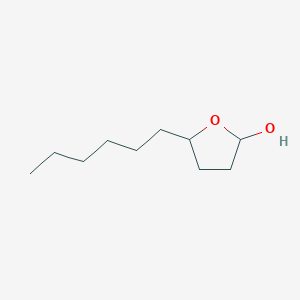
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- is an organic compound with the molecular formula C8H9NO4 It is a derivative of ethanediol, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions often include the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)-1,2-ethanediol.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 1-(4-aminophenyl)-1,2-ethanediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, leading to its observed biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Nitrophenyl)-1,2-ethanediol
- 1-(4-Nitrophenyl)ethane-1,2-diol
- 1-(4-Aminophenyl)-1,2-ethanediol
Uniqueness
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- is unique due to its specific stereochemistry and the presence of the 4-nitrophenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
| 77977-75-4 | |
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(1S)-1-(4-nitrophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m1/s1 |
Clave InChI |
YOJHBFHEOQUUAR-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CO)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)

![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)


